molecular formula C10H13N3O6 B1436389 5'-Carboxy-2'-deoxycytidine CAS No. 4603-72-9

5'-Carboxy-2'-deoxycytidine

Cat. No.: B1436389
CAS No.: 4603-72-9
M. Wt: 271.23 g/mol
InChI Key: WARPDVDUSAVJDM-WJJYBJGOSA-N
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Description

5’-Carboxy-2’-deoxycytidine is a modified nucleoside derived from cytidine, a fundamental building block of DNA. This compound is particularly significant in the field of epigenetics, where it plays a role in the regulation of gene expression. It is formed through the oxidation of 5-methylcytosine, a process facilitated by Tet enzymes. The presence of 5’-Carboxy-2’-deoxycytidine in DNA is associated with various cellular processes, including differentiation and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy, which has been optimized for the gram-scale synthesis of this compound from 2’-deoxythymidine . The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar oxidation processes with optimizations for cost-effectiveness and scalability. The use of robust oxidizing agents and efficient purification techniques would be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 5’-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Carboxy-2’-deoxycytidine involves its role in the active demethylation pathway of DNA. It is formed by the oxidation of 5-methylcytosine through the action of Tet enzymes. This compound can be further decarboxylated to revert to 2’-deoxycytidine, thus participating in an epigenetic control cycle that regulates gene expression . The molecular targets include DNA methyltransferases and Tet enzymes, which facilitate its formation and conversion .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPDVDUSAVJDM-WJJYBJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
Reactant of Route 5
5'-Carboxy-2'-deoxycytidine
Reactant of Route 6
5'-Carboxy-2'-deoxycytidine

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